5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Description
The compound 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a structurally complex molecule featuring:
- A piperazine core substituted with a 4-chlorobenzoyl group, which may enhance binding affinity to biological targets due to its electron-withdrawing chlorine substituent.
- An (E)-configured ethenyl linker bearing a 2-methoxyphenyl group, which introduces stereochemical rigidity and modulates electronic properties via the methoxy substituent.
Properties
IUPAC Name |
5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3/c1-31-21-5-3-2-4-17(21)8-11-22-27-20(16-26)24(32-22)29-14-12-28(13-15-29)23(30)18-6-9-19(25)10-7-18/h2-11H,12-15H2,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRSJLPARPXISP-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves multiple steps. The synthetic route typically starts with the preparation of the piperazine derivative, followed by the introduction of the chlorobenzoyl group. The final steps involve the formation of the oxazole ring and the incorporation of the methoxyphenyl and ethenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. The presence of the oxazole and piperazine rings may enhance the compound's interaction with biological targets involved in cancer pathways. For instance, derivatives of piperazine have been shown to possess antitumor properties through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuropharmacology
The piperazine moiety is often associated with neuroactive compounds. Studies suggest that compounds containing piperazine can modulate neurotransmitter systems, potentially leading to applications in treating neurodegenerative disorders such as Alzheimer's disease and other cognitive impairments .
Antimicrobial Properties
The synthesis of similar heterocyclic compounds has demonstrated antimicrobial activity against various pathogens. The unique combination of functional groups in this compound may contribute to its effectiveness against bacterial and fungal strains, warranting further investigation into its potential as an antimicrobial agent .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized derivatives of similar compounds and evaluated their biological activities. The results indicated that modifications to the oxazole ring significantly influenced the anticancer potency of the derivatives. This suggests that 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile could be optimized for enhanced therapeutic effects through structural modifications .
Case Study 2: In Silico Studies
In silico docking studies have been conducted to explore the binding affinities of similar compounds with various biological targets. These studies revealed promising interactions with enzymes implicated in cancer progression and neurodegenerative diseases, indicating that the compound could serve as a lead molecule for drug development .
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Differences |
|---|---|---|
| 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline | Contains a piperazine moiety and a chlorobenzoyl group | Presence of a nitro group instead of an oxazole ring |
| 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Another piperazine derivative | Lacks the oxazole structure; different substituents on the piperazine ring |
The comparative analysis highlights the unique structural attributes of this compound that may confer specific biological activities not commonly found in related compounds.
Mechanism of Action
The mechanism of action of 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of 1,3-oxazole-4-carbonitrile derivatives with piperazine-linked aromatic substituents. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Molecular Comparison of Analogs
Key Observations:
Substituent Effects on Bioactivity: The 4-chlorobenzoyl group in the target compound may confer stronger hydrophobic interactions compared to 4-fluorobenzoyl () or 3-chlorobenzoyl () due to chlorine’s larger atomic radius and polarizability .
Electronic and Solubility Properties :
- The 2-methoxyphenyl group in the target compound introduces electron-donating methoxy substituents, which could improve solubility in polar solvents compared to the 4-fluorophenyl () or phenyl () groups .
- The furyl substituent in ’s compound likely increases metabolic susceptibility due to the oxygen-rich heterocycle, contrasting with the stability of aromatic phenyl groups .
Synthetic Considerations :
- Analogs in and were synthesized via nucleophilic substitution or condensation reactions, suggesting similar routes for the target compound .
- The absence of spectral data (e.g., ¹H NMR, melting points) for the target compound in the evidence highlights a gap in comparative characterization .
Research Implications and Gaps
- Biological Activity: No direct comparative data on receptor binding or enzymatic inhibition are available. However, the structural resemblance to piperazine-based kinase inhibitors (e.g., kinase hinge-binding motifs) warrants further investigation.
- Pharmacokinetics : The 4-carbonitrile group in all analogs may enhance metabolic stability, but substituent-specific effects on bioavailability remain unstudied .
Biological Activity
5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperazine moiety and an oxazole ring, suggest a variety of biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 462.9 g/mol. The structure includes:
- Piperazine ring : Known for its role in various pharmacological activities.
- Oxazole ring : Imparts unique reactivity and interaction capabilities with biological targets.
- Chlorobenzoyl group : Enhances pharmacological properties and may influence selectivity towards specific biological pathways.
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions, including:
- Formation of the piperazine derivative.
- Introduction of the chlorobenzoyl group.
- Construction of the oxazole ring.
- Addition of ethenyl and carbonitrile groups.
Careful optimization of reaction conditions—such as temperature, solvent choice, and reaction time—is crucial to achieve high yields and purity of the final product.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, derivatives containing piperazine and oxazole rings have demonstrated promising anticancer properties in vitro. The mechanism often involves the modulation of apoptosis pathways and interference with cell cycle progression .
Antimicrobial Properties
The presence of heterocyclic structures like oxazoles has been linked to antimicrobial activity. Research into related compounds suggests that they may inhibit bacterial growth through disruption of cellular processes .
Anti-inflammatory Effects
Compounds with similar piperazine frameworks have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . This suggests that the compound may also exhibit potential as an anti-inflammatory agent.
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in critical biological pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It may alter receptor activity related to neurotransmission or hormonal responses, given the piperazine component's known interactions with various receptors.
Case Studies and Research Findings
Recent studies provide insights into the pharmacological potential of this compound:
| Study | Findings |
|---|---|
| Kumar et al. (2009) | Demonstrated anticancer activity in vitro against various cancer cell lines using piperazine derivatives similar to this compound. |
| Tan et al. (2006) | Reported anti-inflammatory effects associated with compounds containing oxazole rings, suggesting potential applications for this compound in inflammatory diseases. |
| Zhang et al. (2014) | Identified antiproliferative properties in related compounds, supporting further investigation into this molecule's therapeutic applications. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
